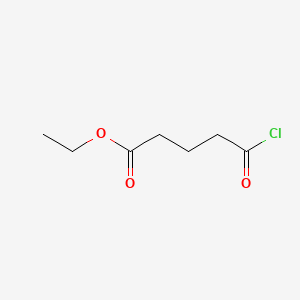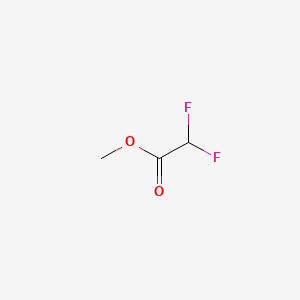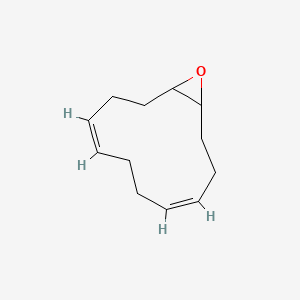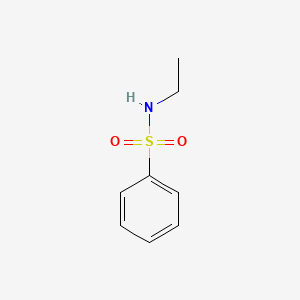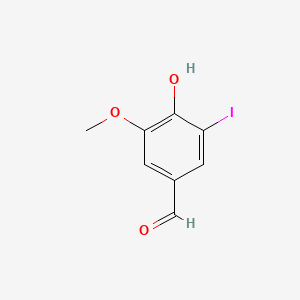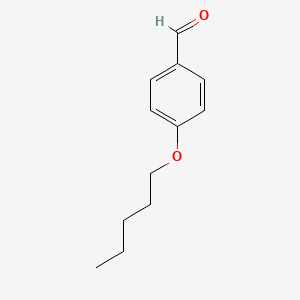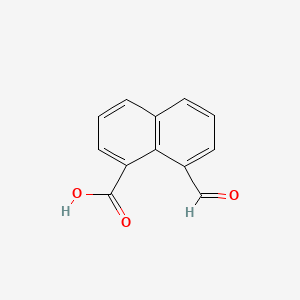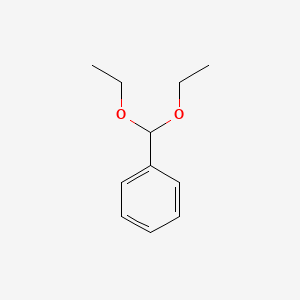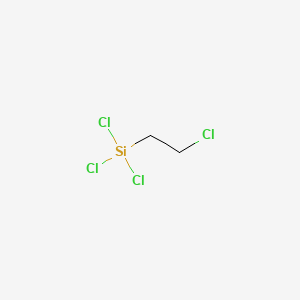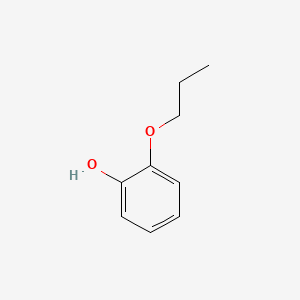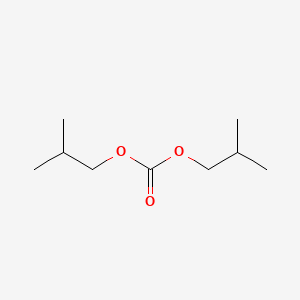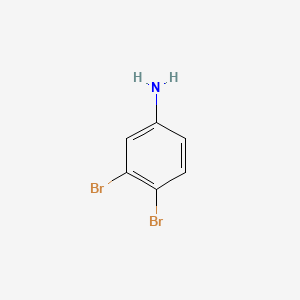
3,4-Dibromoaniline
Overview
Description
3,4-Dibromoaniline is an organic compound with the molecular formula C₆H₅Br₂N. It is a halogenated derivative of aniline, characterized by the presence of two bromine atoms attached to the benzene ring at the 3 and 4 positions. This compound is known for its applications in organic synthesis and serves as a significant intermediate in the preparation of various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dibromoaniline can be synthesized through a multi-step process starting from benzene. The general steps involved are:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is then reduced to form aniline.
Bromination: Aniline undergoes bromination to yield this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the direct bromination of aniline under controlled conditions. The reaction is carried out in the presence of a brominating agent such as bromine or a bromine compound, and a suitable solvent. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dibromoaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Major Products:
- Substitution reactions yield various substituted anilines.
- Oxidation reactions produce quinones.
- Reduction reactions result in the formation of amines .
Scientific Research Applications
3,4-Dibromoaniline has diverse applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Biological Studies: The compound is utilized in the study of enzyme interactions and protein binding due to its halogenated structure.
Material Science: It is employed in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The precise mechanism of action of 3,4-dibromoaniline is not fully understood. it is postulated that the bromine atoms within the molecule interact with electron-rich sites on the surfaces of proteins and other molecules, resulting in reduced reactivity. This interaction can affect various biochemical pathways and molecular targets .
Comparison with Similar Compounds
2,4-Dibromoaniline: Another halogenated aniline with bromine atoms at the 2 and 4 positions.
2,4,6-Tribromoaniline: A compound with three bromine atoms attached to the benzene ring at the 2, 4, and 6 positions.
Comparison: 3,4-Dibromoaniline is unique due to the specific positioning of the bromine atoms, which influences its reactivity and interaction with other molecules. Compared to 2,4-dibromoaniline and 2,4,6-tribromoaniline, this compound exhibits distinct chemical properties and applications, making it valuable in specific synthetic and research contexts .
Properties
IUPAC Name |
3,4-dibromoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTJOYLPELHHCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334809 | |
| Record name | 3,4-Dibromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
615-55-4 | |
| Record name | 3,4-Dibromobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=615-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dibromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenamine, 3,4-dibromo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


